Sodium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorination Reagent

- Aryl Fluorides: Sodium triflate serves as a crucial reagent in the silver-catalyzed fluorination of arylstannanes, which allows for the introduction of a fluorine atom into aromatic rings. This reaction plays a vital role in the synthesis of pharmaceuticals, agrochemicals, and other valuable fluorinated compounds. [Source: Sigma-Aldrich - ]

Ionic Liquid Precursor

- Synthesis: Sodium triflate acts as a precursor for the synthesis of various ionic liquids, a class of molten salts with unique properties. These liquids are often employed in electrochemistry, catalysis, and separation processes due to their exceptional thermal stability, wide liquid range, and tunable properties. [Source: Sigma-Aldrich - ]

Chromatography Additive

- Reversed-Phase Liquid Chromatography (RP-LC): As a chaotropic mobile phase additive in RP-LC, sodium triflate enhances the separation of diverse compounds, including peptides, proteins, and nucleotides. It disrupts weak interactions between analytes and the stationary phase, leading to improved chromatographic resolution. [Source: Thermo Fisher Scientific Chemicals - ]

Additional Applications:

Beyond the mentioned roles, sodium trifluoromethanesulfonate finds use in other research areas, such as:

- Electrolyte component in batteries: Studies explore its potential application in sodium-ion batteries due to its favorable properties like high conductivity and thermal stability. [Source: The Stability of NaO2 in Na-O2 Batteries - ]

- Biological research: Some studies investigate its potential impact on cellular processes and its use as a component in certain research protocols.

Sodium trifluoromethanesulfonate, also known as sodium triflate, is a chemical compound with the molecular formula and a molecular weight of 172.06 g/mol. It appears as a white to almost white powder or crystalline solid. The compound is notable for its stability and solubility in water, making it a useful reagent in organic chemistry. The trifluoromethanesulfonate group is recognized for being an excellent leaving group in various

Sodium triflate primarily functions as a Lewis acid due to its vacant p-orbital on sulfur. This allows it to accept electron pairs from Lewis bases, forming adducts. This Lewis acidity is crucial in various organic reactions, including Friedel-Crafts reactions and Diels-Alder cyclizations [].

In some cases, sodium triflate might also act as a base scavenger by deprotonating acidic molecules. Additionally, the triflate anion can participate in certain reactions due to its weakly coordinating nature [].

- Nucleophilic Substitution: Sodium trifluoromethanesulfonate can be converted into alkyl triflates through nucleophilic substitution reactions, often yielding high reaction rates due to the stability of the triflate leaving group .

- Catalysis: It serves as an efficient catalyst in reactions such as the Mukaiyama aldol reaction and Diels–Alder reactions, facilitating the formation of complex organic molecules .

- Metathesis Reactions: The compound can be involved in metathesis reactions with alkyl halides, producing corresponding alkyl triflates .

Sodium trifluoromethanesulfonate can be synthesized through several methods:

- Direct Neutralization: Reacting barium trifluoromethanesulfonate with sodium sulfate in an aqueous solution can yield sodium trifluoromethanesulfonate .

- Acid-Base Reaction: The compound can also be prepared by neutralizing triflic acid with sodium hydroxide or sodium carbonate .

- Metathesis Reactions: Another method involves reacting metal chlorides with triflic acid or silver triflate to produce the corresponding sodium salt .

Sodium trifluoromethanesulfonate has diverse applications in various fields:

- Organic Synthesis: It is widely used as a reagent for generating alkyl and aryl triflates, which are valuable intermediates in organic synthesis .

- Catalysis: The compound acts as a Lewis acid catalyst in numerous organic reactions, enhancing reaction rates and selectivity .

- Electrolytes: Sodium trifluoromethanesulfonate is employed in lithium-ion batteries as part of the electrolyte system due to its ionic conductivity and stability .

Studies on sodium trifluoromethanesulfonate interactions primarily focus on its role as a nucleophile and catalyst in organic reactions. The unique properties of the triflate anion allow it to participate effectively in various mechanisms, including:

- Nucleophilic Attack: As a nucleophile, the triflate anion can engage with electrophiles to form new carbon-carbon bonds or facilitate rearrangements during synthesis .

- Catalytic Mechanisms: Research indicates that the presence of sodium trifluoromethanesulfonate can significantly influence reaction pathways and product distributions in catalyzed reactions .

Sodium trifluoromethanesulfonate shares similarities with several other sulfonate compounds but stands out due to its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium methanesulfonate | Less acidic than sodium trifluoromethanesulfonate | |

| Sodium benzenesulfonate | Aromatic structure; less reactive | |

| Lithium trifluoromethanesulfonate | Used in battery applications; different cation | |

| Potassium trifluoromethanesulfonate | Similar reactivity; different cation |

Sodium trifluoromethanesulfonate's high stability, excellent leaving group ability, and effectiveness as a catalyst distinguish it from these similar compounds. Its applications across various fields highlight its versatility and importance in modern chemistry.

Molecular Structure and Composition

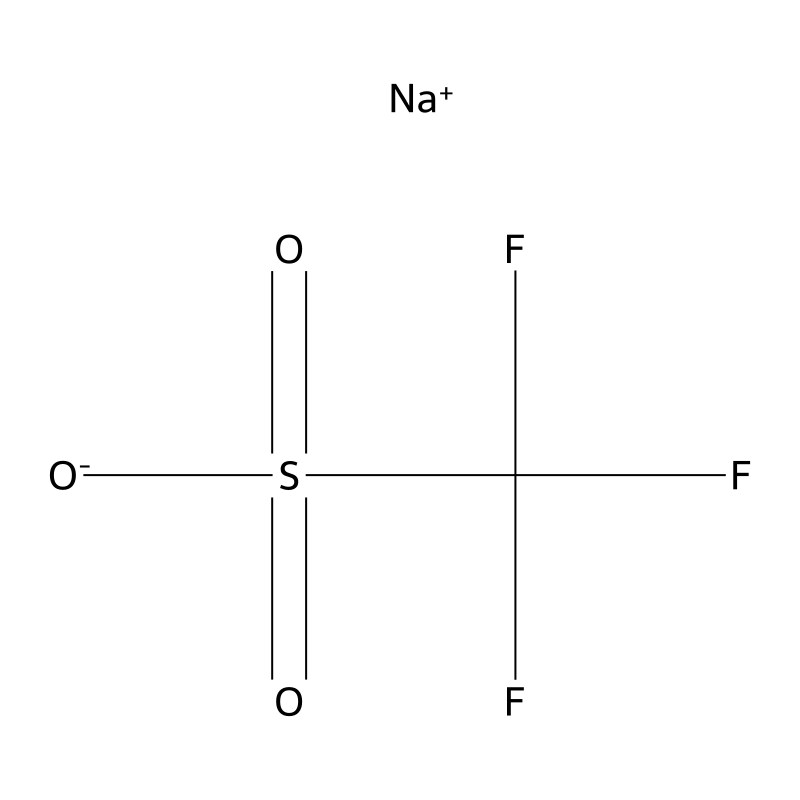

Sodium trifluoromethanesulfonate possesses the molecular formula CF₃NaO₃S with a molecular weight of 172.05-172.06 grams per mole [1] [3] [6]. The compound exists as an ionic salt composed of sodium cations (Na⁺) and trifluoromethanesulfonate anions (CF₃SO₃⁻) [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is sodium;trifluoromethanesulfonate, and it carries the Chemical Abstracts Service registry number 2926-30-9 [1] [3] [6].

The structural representation through Simplified Molecular Input Line Entry System notation is C(F)(F)(F)S(=O)(=O)[O-].[Na+], which clearly delineates the ionic nature of the compound [3] [6]. The International Chemical Identifier key is XGPOMXSYOKFBHS-UHFFFAOYSA-M, providing a unique digital fingerprint for this molecular structure [1] [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | CF₃NaO₃S |

| Molecular Weight | 172.05-172.06 g/mol |

| CAS Number | 2926-30-9 |

| MDL Number | MFCD00061607 |

| InChI Key | XGPOMXSYOKFBHS-UHFFFAOYSA-M |

The trifluoromethanesulfonate anion exhibits a tetrahedral arrangement around the sulfur atom, with three oxygen atoms and one carbon atom bonded to the central sulfur [7] [8]. The carbon atom is further bonded to three fluorine atoms, creating a highly electronegative trifluoromethyl group that significantly influences the compound's properties [8] [4].

Physical Properties

Physical State and Appearance

Sodium trifluoromethanesulfonate exists as a white to off-white crystalline powder under standard laboratory conditions [3] [5] [6]. The compound maintains its solid state at room temperature, presenting as a fine powder with crystalline characteristics [9] [10] [11]. This physical appearance is consistent across various commercial preparations and research samples, indicating the compound's inherent structural stability [12] [13].

Melting Point and Thermal Stability

The melting point of sodium trifluoromethanesulfonate ranges from 253°C to 255°C according to literature values [14] [3] [5] [15] [6]. This relatively high melting point reflects the strong ionic interactions within the crystal lattice and the exceptional stability of the trifluoromethanesulfonate anion [4] [16]. The compound demonstrates remarkable thermal stability, which is a characteristic feature of triflate salts [4] [17].

Triflate salts are thermally very stable with melting points up to 350°C for various metal salts, particularly in their water-free forms [4]. The thermal stability of sodium trifluoromethanesulfonate stems from the inherent stability of the trifluoromethanesulfonate anion, which resists thermal decomposition under normal conditions [16] [18]. This thermal resilience makes the compound suitable for applications requiring elevated temperatures [17].

Hygroscopic Nature

Sodium trifluoromethanesulfonate exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [5] [6] [9] [19]. This characteristic necessitates careful storage conditions to maintain the compound's integrity and prevent unwanted hydration [6] [9]. The hygroscopic nature is attributed to the ionic character of the compound and the high charge density of the constituent ions [5].

The compound forms stable aqueous solutions when exposed to moisture, with a hydrolytic sensitivity rating of zero, indicating minimal reactivity with water under normal conditions [5]. Storage recommendations typically include maintaining the compound in sealed containers under inert atmosphere conditions to prevent moisture absorption [9] [19].

Solubility Parameters

Sodium trifluoromethanesulfonate demonstrates excellent solubility in water, forming clear, stable solutions [3] [5] [15] [6]. The compound's high water solubility is attributed to the ionic nature of the salt and the ability of water molecules to effectively solvate both the sodium cations and trifluoromethanesulfonate anions [6] [20]. The solubility extends to other polar solvents, reflecting the compound's ionic character [6].

| Solvent Type | Solubility |

|---|---|

| Water | Highly soluble |

| Polar solvents | Soluble |

| Nonpolar solvents | Limited solubility |

Electronic Structure and Bonding

The electronic structure of sodium trifluoromethanesulfonate reflects the ionic bonding between the sodium cation and the trifluoromethanesulfonate anion [21] [22]. The sodium ion adopts a stable electronic configuration by losing its single valence electron, achieving a noble gas configuration [23]. The resulting Na⁺ ion carries a formal positive charge and exhibits characteristic ionic bonding behavior [22].

The trifluoromethanesulfonate anion demonstrates remarkable stability through resonance stabilization, where the negative charge is delocalized across the three oxygen atoms bonded to the sulfur center [4] [24]. This resonance stabilization is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group, which helps stabilize the negative charge through inductive effects [4] [24].

The sulfur atom in the trifluoromethanesulfonate anion exhibits sp³ hybridization, forming four bonds in a tetrahedral geometry [7] [8]. The carbon-fluorine bonds within the trifluoromethyl group are highly polar due to the significant electronegativity difference between carbon and fluorine, contributing to the overall electronic properties of the anion [25] [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides crucial structural information for sodium trifluoromethanesulfonate, although the interpretation must account for the compound's ionic nature [26] [27] [28]. In ¹H nuclear magnetic resonance, the compound typically shows minimal signals since the trifluoromethanesulfonate anion contains no hydrogen atoms [29] [30]. Any observed signals would originate from solvent interactions or impurities [30] [31].

¹³C nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbon atom in the trifluoromethyl group [27] [28] [29]. The carbon signal appears significantly downfield due to the deshielding effect of the three fluorine atoms and the electron-withdrawing nature of the sulfonate group [29] [25]. The coupling pattern with fluorine atoms creates a characteristic quartet in the ¹³C spectrum [25] [31].

¹⁹F nuclear magnetic resonance provides the most informative spectroscopic data for this compound [26] [27] [25]. The three equivalent fluorine atoms in the trifluoromethyl group typically appear as a single sharp signal, reflecting their chemical equivalence [26] [25]. The chemical shift for the fluorine atoms is characteristic of the trifluoromethyl sulfonate environment [26] [27].

Infrared and Raman Spectroscopy

Infrared spectroscopy of sodium trifluoromethanesulfonate reveals characteristic absorption bands that reflect the vibrational modes of the trifluoromethanesulfonate anion [32] [12] [8] [33]. The spectrum shows distinct bands for carbon-fluorine stretching vibrations, typically appearing in the 1100-1300 cm⁻¹ region [8] [33]. The asymmetric and symmetric stretching vibrations of the CF₃ group produce bands at approximately 1165 cm⁻¹ and 1226 cm⁻¹, respectively [8].

The sulfonate group contributes characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the SO₃ moiety [8] [33]. These bands typically appear near 1032 cm⁻¹ for symmetric stretching and around 1270 cm⁻¹ for asymmetric stretching vibrations [8]. The infrared spectrum serves as a reliable identification tool and confirms the authenticity of the compound [12] [13] [33].

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| CF₃ symmetric stretch | ~1226 |

| CF₃ asymmetric stretch | ~1165 |

| SO₃ symmetric stretch | ~1032 |

| SO₃ asymmetric stretch | ~1270 |

Raman spectroscopy provides complementary vibrational information and can reveal additional details about the molecular vibrations that may be infrared-inactive or weakly active [8] [33]. The technique is particularly useful for studying the symmetric vibrations of the trifluoromethanesulfonate anion [33].

Mass Spectrometry

Mass spectrometry of sodium trifluoromethanesulfonate typically reveals the molecular ion peak at m/z 172, corresponding to the intact molecule [10] [34] [35]. The ionization method and experimental conditions significantly influence the observed fragmentation pattern [34] [35]. Under electrospray ionization conditions, the compound may form various ionic species depending on the solution conditions [35].

The trifluoromethanesulfonate anion can be observed as a separate ion in negative ion mode mass spectrometry [35] [11]. Fragmentation patterns may include loss of fluorine atoms or SO₃ groups, although the inherent stability of the trifluoromethanesulfonate anion limits extensive fragmentation [34] [35]. The mass spectrometric behavior reflects the compound's ionic nature and the exceptional stability of its constituent ions [34].

Acid-Base Behavior

Sodium trifluoromethanesulfonate exhibits distinctive acid-base properties that stem from its derivation from trifluoromethanesulfonic acid, one of the strongest known acids [36] [37] [4]. The trifluoromethanesulfonate anion represents the conjugate base of this superacid, making it an extremely weak base [37] [4]. This characteristic reflects the exceptional stability of the anion and its resistance to protonation under normal conditions [36] [37].

The compound forms neutral to slightly basic solutions in water due to the presence of the sodium cation [36] [38]. The pH of aqueous solutions depends on concentration, but typically remains near neutral because both the sodium cation and trifluoromethanesulfonate anion are relatively non-reactive toward water [36] [20]. The weak basicity of the trifluoromethanesulfonate anion ensures minimal hydrolysis in aqueous solution [36] [37].

Trifluoromethanesulfonic acid demonstrates a strength approximately 1000 times greater than sulfuric acid, making the trifluoromethanesulfonate anion correspondingly stable and unreactive as a base [16]. This exceptional acid strength translates to remarkable stability of the conjugate base, which shows minimal tendency to accept protons even from strong acids [36] [37].

Stability and Reactivity Profiles

Sodium trifluoromethanesulfonate demonstrates exceptional chemical stability under a wide range of conditions [19] [4] [16] [18]. The compound resists oxidation and reduction reactions, maintaining its structural integrity even when exposed to strong oxidizing or reducing agents [16] [18]. This stability originates from the inherent stability of the trifluoromethanesulfonate anion, which benefits from strong carbon-fluorine bonds and resonance stabilization [4] [24].

The compound shows remarkable resistance to thermal decomposition, with triflate salts generally maintaining stability at temperatures well above their melting points [4] [17]. Studies on thermal decomposition of trifluoromethanesulfonate compounds indicate that significant degradation occurs only under extreme conditions, typically involving temperatures exceeding 500°C or specialized reaction environments [36] [17].

Chemical reactivity of sodium trifluoromethanesulfonate is generally limited due to the stability of both constituent ions [16] [18]. The compound does not readily participate in substitution reactions or other common organic transformations under normal conditions [18]. However, the trifluoromethanesulfonate anion can function as a nucleophile under specific conditions, particularly when interacting with highly electrophilic species [18].

| Stability Factor | Rating | Comments |

|---|---|---|

| Thermal stability | High | Stable to >250°C |

| Chemical stability | Very High | Resistant to oxidation/reduction |

| Hydrolytic stability | High | Forms stable aqueous solutions |

| Storage stability | Good | Requires moisture protection |

Sodium trifluoromethanesulfonate exhibits distinctive crystallographic properties depending on its coordination environment and solvation state. Two well-characterized crystal forms have been extensively studied through single-crystal X-ray diffraction analysis, providing detailed structural information about the compound's solid-state organization [1] .

The acetonitrile solvate form crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 20.0447(7) Å, b = 7.6833(2) Å, and c = 4.91966(17) Å, resulting in a unit cell volume of 757.67(4) ų [1]. This structure exhibits Z = 4 with a calculated density of 1.868 Mg m⁻³ at 173 K. The refinement quality is excellent, with R factor = 0.035 and wR factor = 0.084, indicating high structural reliability [1].

In contrast, the eighteen crown six ether complex displays monoclinic symmetry in space group P2₁/n with significantly different unit cell parameters: a = 9.4455(9) Å, b = 15.1723(12) Å, c = 14.0597(14) Å, and β = 100.828(8)° . The resulting unit cell volume of 1979.0(3) ų is substantially larger than the acetonitrile solvate, reflecting the inclusion of the macrocyclic crown ether ligand. This complex maintains Z = 4 but exhibits a lower density of 1.465 Mg m⁻³ .

The molecular formula CF₃NaO₃S corresponds to a molecular weight of 172.06 g/mol for the anhydrous compound [3] [4]. Both crystal structures demonstrate the ionic nature of the compound, with discrete trifluoromethanesulfonate anions and sodium cations adopting different coordination environments depending on the available ligands [1] .

Coordination Geometry

Octahedral Coordination of Sodium Ions

The sodium ions in sodium trifluoromethanesulfonate adopt octahedral coordination geometry in the acetonitrile solvate structure. The sodium cation is located on an inversion center and coordinates to six oxygen atoms, creating a regular octahedral environment [1]. Two symmetry-related acetonitrile molecules participate in the coordination sphere, with the nitrogen atoms positioned at specific distances from the sodium center.

The octahedral coordination is achieved through Na-O bond distances of 2.3558(14) Å and 2.4315(14) Å to oxygen atoms from trifluoromethanesulfonate anions, while Na-N distances to acetonitrile nitrogen atoms measure 2.627(2) Å [1]. This coordination pattern results in a three-dimensional network structure where sodium ions are interconnected through bridging trifluoromethanesulfonate anions.

The geometric parameters reveal bond angles consistent with octahedral symmetry, with O-Na-O angles ranging from 85.63(6)° to 94.37(6)°, and the axial positions maintaining approximately 180° angles [1]. This coordination environment demonstrates the flexible bonding capability of the trifluoromethanesulfonate anion, which can function as both monodentate and bridging ligands.

Tetragonal Compression Effects

In the eighteen crown six ether complex, the sodium coordination environment deviates from perfect octahedral geometry toward an irregular hexagonal bipyramidal arrangement . This distortion results from the conformational constraints imposed by the crown ether ligand and the presence of multiple oxygen donors with varying distances.

The sodium cation coordinates to eight oxygen atoms total, with Na-O bond distances ranging from 2.3222(18) Å for the trifluoromethanesulfonate oxygen to 3.0614(18) Å for the crown ether oxygen atoms . The equatorial positions are occupied by six oxygen atoms from the eighteen crown six ether ring, while axial positions accommodate one trifluoromethanesulfonate oxygen and one crown ether oxygen from a symmetry-equivalent molecule.

This coordination geometry exhibits significant tetragonal compression due to the rigid macrocyclic framework of the crown ether. The compression manifests as unequal Na-O distances within the crown ether coordination sphere, with values spanning 2.5595(17) Å to 3.0614(18) Å . The axial Na-O distance to the trifluoromethanesulfonate anion at 2.3222(18) Å represents the shortest coordination bond, indicating strong electrostatic interaction between the sodium cation and the sulfonate oxygen.

Polymorphism and Phase Behavior

Sodium trifluoromethanesulfonate demonstrates polymorphic behavior, existing in multiple crystalline forms depending on crystallization conditions and the presence of coordinating solvents. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which can influence its phase behavior and crystal morphology [4] [5] [6].

The anhydrous form appears as white to off-white crystalline powder with a characteristic melting point range of 253-255°C [4] [5] [7]. Under ambient conditions, the compound tends to form stable hydrated phases due to its hygroscopic nature, necessitating storage under inert atmosphere to maintain the anhydrous state [3] [8].

Thermal analysis reveals that the compound undergoes phase transitions at elevated temperatures. The melting point of 253-255°C represents the transition from the crystalline solid phase to the liquid state [9] [10] [11]. At temperatures approaching the melting point, the compound may exhibit thermal decomposition, particularly in the presence of moisture or oxidizing agents [12].

The phase behavior is significantly influenced by the coordination environment. Solvated forms, such as the acetonitrile solvate, exhibit different thermal stability and phase transition temperatures compared to the anhydrous material [1]. The crown ether complex represents another distinct phase with unique thermal and structural properties .

Crystal Packing Arrangements

The crystal packing in sodium trifluoromethanesulfonate structures is dominated by ionic interactions and hydrogen bonding networks. In the acetonitrile solvate, the sodium ions are arranged in layers that are sandwiched between trifluoromethanesulfonate double layers [1]. The lipophilic trifluoromethyl groups point outward toward neighboring double layers, creating a layered structure with alternating hydrophilic and hydrophobic regions.

The packing arrangement demonstrates efficient space filling with the trifluoromethanesulfonate anions and acetonitrile molecules lying on mirror planes [1]. This ordered arrangement contributes to the high density of 1.868 Mg m⁻³ observed for this polymorph. The crystal packing is stabilized by electrostatic interactions between the sodium cations and sulfonate anions, supplemented by van der Waals forces between the fluorinated alkyl groups.

In the crown ether complex, the packing arrangement features centrosymmetric dimers formed through coordination bonds . The sodium cations are bridged by crown ether oxygen atoms, with Na1-O10ⁱ distances of 2.5792(17) Å creating extended networks . This packing motif results in a lower density of 1.465 Mg m⁻³ due to the inclusion of the bulky crown ether ligands and the formation of more open structural cavities.

The three-dimensional network in both structures results from edge-sharing coordination polyhedra, with the specific connectivity patterns determined by the available coordinating ligands [1] . The fluorinated groups in the trifluoromethanesulfonate anions contribute to the overall hydrophobicity of certain crystal faces, influencing the surface properties and interfacial behavior.

Surface Properties and Interfacial Phenomena

Sodium trifluoromethanesulfonate exhibits remarkable surface activity that distinguishes it from simple inorganic salts. The compound produces a change in surface tension with concentration (Δγ/Δc) of -13.2 mN·L/m·mol, which is approximately four-fold larger than values observed for simple salts and methanesulfonate [13]. This unusually high surface activity suggests unique interfacial properties arising from the fluorinated alkyl group in the trifluoromethanesulfonate anion.

The surface activity manifests through the accumulation of triflate ions at the air-water interface, with the hydrophobic trifluoromethyl groups oriented toward the air phase [13]. This interfacial organization results from the amphiphilic character of the trifluoromethanesulfonate anion, which combines a highly hydrophilic sulfonate head group with a strongly hydrophobic perfluorinated tail.

At elevated temperatures above the Kraft temperature of 37°C, sodium trifluoromethanesulfonate can induce phase separation in cationic surfactant systems [13]. The addition of sodium trifluoromethanesulfonate above 0.05 M to dodecyltrimethylammonium triflate solutions promotes phase separation through a mechanism involving decreased interaggregate repulsion due to increased ion binding [14] [15].

The interfacial phenomena are strongly influenced by temperature and concentration. The compound exhibits characteristic temperatures t₁ and t₂ that define phase transition boundaries in surfactant mixtures [13]. Above temperature t₂, homogeneous transparent solutions can be obtained, indicating the formation of new self-aggregated structures involving ion pairing between sodium and triflate ions.

The dehydration of trifluoromethyl groups in the interfacial region contributes to the formation of novel aggregated structures with enhanced stability [13]. This behavior has implications for the use of sodium trifluoromethanesulfonate as a chaotropic mobile phase additive in reversed-phase liquid chromatography, where its interfacial properties influence separation efficiency [4] [16].

GHS Hazard Statements

H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant